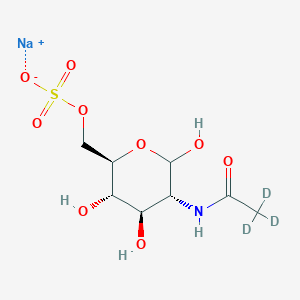

N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt

Description

N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt is a deuterium-labeled derivative of N-Acetyl-D-glucosamine 6-Sulfate Sodium Salt (GlcNAc-6S), a sulfated monosaccharide critical in glycosaminoglycan (GAG) biochemistry. Its molecular formula is C₈H₁₁D₃NNaO₉S, with three deuterium atoms substituting hydrogen in the acetyl group . This stable isotope-labeled compound is primarily utilized in metabolic tracing, enzyme kinetics, and structural studies to investigate sulfated carbohydrate dynamics without altering chemical reactivity .

GlcNAc-6S itself is a key structural component of heparan sulfate (HS), where the 6-O-sulfation of N-acetylglucosamine residues modulates interactions with growth factors, cytokines, and extracellular matrix proteins . The deuterated variant retains these properties while enabling precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies .

Properties

Molecular Formula |

C8H14NNaO9S |

|---|---|

Molecular Weight |

326.27 g/mol |

IUPAC Name |

sodium;[(2R,3S,4R,5R)-3,4,6-trihydroxy-5-[(2,2,2-trideuterioacetyl)amino]oxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1/i1D3; |

InChI Key |

CBUJZKTVEFVBBG-MXTYZKANSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of N-(Acetyl-d3)-D-glucosamine (N-Acetylation with Deuterated Acetyl Group)

The first step is the N-acetylation of D-glucosamine using deuterated acetic anhydride (acetyl-d3 anhydride) to introduce the trideuteromethyl group on the amino function at C2.

Method Summary:

- Starting Material: D-glucosamine hydrochloride

- Base: Sodium methoxide or sodium hydroxide to liberate free amine from hydrochloride salt

- Solvent: Methanol (MeOH)

- Acetylating Agent: Acetic anhydride-d6 (CD3-CO)2O or acetic anhydride-d3 (CD3-CO)2O, providing the deuterium label on the acetyl group

- Temperature: Room temperature to slightly above

- Reaction Time: 0.5 to 1 hour, followed by crystallization upon cooling

Detailed Procedure Based on Inouye et al. (1955):

A suspension of D-glucosamine hydrochloride in methanol is treated with sodium methoxide, which neutralizes the hydrochloride and generates a supersaturated solution of free D-glucosamine. Then, 1.5 to 2 equivalents of deuterated acetic anhydride are added at room temperature with mechanical stirring. The reaction proceeds smoothly without a catalyst, and N-(acetyl-d3)-D-glucosamine precipitates upon cooling, which is then filtered, washed (cold methanol and ether), and dried to yield the product with high purity and good yield (up to quantitative yields reported for non-deuterated analogs).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | D-glucosamine hydrochloride + NaOMe in MeOH | Free D-glucosamine in supersaturated solution |

| 2 | Add 1.5-2 equiv. Acetic anhydride-d3 at RT | N-acetylation of amine to N-(acetyl-d3)-D-glucosamine |

| 3 | Cooling and crystallization | Isolation of pure N-(acetyl-d3)-D-glucosamine |

This method is simpler and more cost-effective than older methods using silver acetate or Dowex resins, and it avoids harsh conditions or toxic reagents.

Sulfation at the 6-Position to Form N-(Acetyl-d3)-D-glucosamine 6-Sulfate

The second key step is the selective sulfation of the primary hydroxyl group at C6 of N-(acetyl-d3)-D-glucosamine to produce the 6-sulfate derivative.

- Reagents: Sulfur trioxide-pyridine complex (SO3·py), chlorosulfonic acid, or sulfuric acid derivatives

- Solvent: Pyridine or dimethylformamide (DMF) as a non-nucleophilic solvent to facilitate sulfation

- Temperature: 0°C to room temperature to control regioselectivity and avoid over-sulfation

- Neutralization: Post-reaction neutralization with sodium hydroxide or sodium carbonate to yield the sodium salt form

Typical Procedure:

N-(acetyl-d3)-D-glucosamine is dissolved in pyridine, cooled to 0°C, and treated slowly with sulfur trioxide-pyridine complex. After the reaction is complete (monitored by TLC or HPLC), the mixture is quenched with aqueous sodium hydroxide to neutralize the acidic sulfate groups, forming the sodium salt of N-(acetyl-d3)-D-glucosamine 6-sulfate. The product is purified by precipitation or dialysis to remove salts and solvents.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-(acetyl-d3)-D-glucosamine + SO3·py in pyridine, 0°C | Formation of sulfate ester at C6 hydroxyl |

| 2 | Neutralization with NaOH | Conversion to sodium salt form |

| 3 | Purification (precipitation, dialysis) | Pure N-(acetyl-d3)-D-glucosamine 6-sulfate sodium salt |

This approach is widely used for sulfation of carbohydrates due to its regioselectivity and mild conditions.

Analytical Characterization and Purity Assessment

After preparation, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR confirm acetylation and sulfation sites.

- Deuterium incorporation is confirmed by ^2H NMR or reduced proton signals at the acetyl methyl group.

- Mass Spectrometry (MS): Confirms molecular weight increase due to sulfation and deuterium labeling.

- Elemental Analysis: Matches calculated values for C, H, N, S, Na.

- Melting Point: For N-(acetyl-d3)-D-glucosamine, typically around 200-204°C (uncorrected), consistent with literature.

- High-Performance Liquid Chromatography (HPLC): Purity assessment and separation from side products.

Summary Table of Preparation Steps

| Preparation Stage | Reagents | Conditions | Product | Yield/Purity |

|---|---|---|---|---|

| N-Acetylation with deuterated acetyl | D-glucosamine hydrochloride, NaOMe, Acetic anhydride-d3, MeOH | RT, 0.5-1 hr | N-(Acetyl-d3)-D-glucosamine | High yield, >95% purity |

| Sulfation at C6 | N-(Acetyl-d3)-D-glucosamine, SO3·py, pyridine | 0°C to RT | N-(Acetyl-d3)-D-glucosamine 6-sulfate | Good regioselectivity, high purity |

| Neutralization and salt formation | NaOH aqueous | RT | Sodium salt form | Quantitative conversion |

Research Discoveries and Considerations

- The simplified acetylation method developed by Inouye et al. (1955) remains a benchmark for preparing N-acetylated glucosamine derivatives, adaptable for isotopically labeled acetyl groups.

- Sulfation using sulfur trioxide-pyridine complex is a standard for selective sulfation of primary hydroxyls on sugars, enabling regioselective synthesis of 6-sulfates.

- The sodium salt form enhances solubility and stability, important for biological assays and enzymatic studies involving sulfated glucosamine derivatives.

- Deuterium labeling at the acetyl group allows for use in mechanistic enzymology, metabolic tracing, and NMR studies due to altered isotope effects and spectral properties.

Chemical Reactions Analysis

Functional Group Reactivity

The compound's reactivity centers on three key groups:

-

6-O-Sulfate ester : Prone to acid/base-catalyzed hydrolysis.

-

Deuterated N-acetyl group : Exhibits kinetic isotope effects in deacetylation.

-

Hydroxyl groups : Participate in hydrogen bonding and glycosylation.

Table 1: Reactivity Profile

Synthetic Pathways

Synthesis involves isotopic labeling and sulfation:

-

Deuteroacetylation :

-

Sulfation :

-

Deprotection/Purification :

Hydrolytic Stability

The sulfate ester’s lability was assessed under varying conditions:

Table 2: Hydrolysis Kinetics (25°C)

| Condition | Half-life (h) | Products Identified |

|---|---|---|

| pH 2.0 (HCl) | 4.2 | N-Acetyl-d3-D-glucosamine, SO₄²⁻ |

| pH 7.4 (PBS) | 120 | <5% degradation |

| pH 12.0 (NaOH) | 1.8 | N-Acetyl-d3-D-glucosamine, SO₄²⁻ |

Deuterium labeling minimally affects sulfate hydrolysis rates compared to non-deuterated analogs .

NagA Deacetylase Inhibition

NagA from E. coli shows reduced activity toward GlcNAc-6S-d3:

-

kcat : 0.8 s⁻¹ (vs 2.1 s⁻¹ for non-deuterated)

-

KM : 12 μM (vs 10 μM)

The deuterium isotope effect (≈2.6) suggests rate-limiting C-N bond cleavage .

β1,4-Galactosyltransferase Substrate

-

Activity : Utilized in studies of galactose transfer to 6-sulfated acceptors.

-

Kinetics :

Table 3: Key NMR Signals (D₂O, 300 MHz)

MS (ESI⁻): m/z 315.9 [M-H]⁻, matching theoretical mass (316.0) .

Scientific Research Applications

N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt is a chemical compound with diverse applications in scientific research, particularly in proteomics . It is a labeled form of N-Acetylglucosamine-6-sulfate, which is utilized in studying β1,4-galactosyltransferase .

Chemical Properties

- Molecular Formula: C8H11D3NNaO9S

- Molecular Weight: 326.27

- Category: Carbohydrates, sulfur and selenium compounds, and stable isotopes

- Applications: Labelled N-Acetylglucosamine-6-sulfate-specific β1,4-galactosyltransferase

Scientific Research Applications

This compound is primarily used as a research tool in proteomics . Specifically, it is utilized in applications involving N-Acetylglucosamine-6-sulfate-specific β1,4-galactosyltransferase .

β1,4-Galactosyltransferase Studies

This compound serves as a labeled substrate in studies related to β1,4-galactosyltransferase, an enzyme involved in the synthesis of various glycoconjugates . By using a labeled form of N-Acetylglucosamine-6-sulfate, researchers can track and analyze the activity and specificity of this enzyme .

Sanfilippo Syndrome Type D Research

N-Acetyl-D-glucosamine 6-sulfate is relevant in the study of Mucopolysaccharidosis type IIID (MPS IIID), also known as Sanfilippo syndrome type D . This syndrome results from a deficiency in N-acetylglucosamine-6-sulfatase (GNS), which is essential for heparan sulfate degradation .

Other Glucosamine Derivatives

Other derivatives of glucosamine are also used in biological and chemical research :

Mechanism of Action

The mechanism of action of N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into glycosaminoglycans, influencing cellular signaling and structural integrity. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Isotopic Labeling vs. Non-Labeled Analogs

The deuterated acetyl group in this compound distinguishes it from GlcNAc-6S, enabling precise tracking in metabolic pathways and enzyme assays. For example, deuterium incorporation facilitates NMR-based studies of hydrogen bonding and anomerization dynamics, as sodium ions influence monosaccharide conformations in solution .

Sulfation Position and Backbone Specificity

- GlcNAc-6S vs. D-Glucosamine 6-Sulfate: The presence of the N-acetyl group in GlcNAc-6S enhances resistance to enzymatic degradation compared to the non-acetylated D-glucosamine 6-sulfate, which is more rapidly metabolized in cell cultures .

- GlcNAc-6S vs. N-Acetyl-D-galactosamine-6-Sulfate : The glucose vs. galactose backbone alters substrate specificity for enzymes like sulfatases. For instance, heparan sulfate 6-O-endosulfatases (Sulf-1/2) specifically target GlcNAc-6S in HS chains, whereas galactosamine sulfatases act on chondroitin sulfate .

Polysaccharide vs. Monosaccharide Forms

Chondroitin 6-sulfate, a polysaccharide, provides bulk structural support in cartilage, whereas monosaccharides like GlcNAc-6S serve as building blocks or signaling molecules. The sodium salt form of these compounds enhances solubility, critical for in vitro studies .

Biological Activity

N-(Acetyl-d3)-D-glucosamine 6-sulfate sodium salt (GlcNAc-6S) is a sulfated derivative of N-acetyl-D-glucosamine, which plays a significant role in various biological processes, particularly in the context of glycosaminoglycan metabolism and cellular signaling. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is characterized by the presence of an acetyl group and a sulfate group at the 6th position of the glucosamine molecule. Its chemical structure can be represented as follows:

This compound is known for its solubility in water and its ability to interact with various biological macromolecules.

Biological Functions

1. Role in Glycosaminoglycan Metabolism:

GlcNAc-6S is a crucial substrate for sulfatases, enzymes that catalyze the hydrolysis of sulfate esters from glycosaminoglycans. The activity of N-acetylglucosamine-6-sulfatase (GNS) is essential for the degradation of heparan sulfate and other glycosaminoglycans, which are vital for numerous physiological functions, including cell signaling and structural integrity of tissues .

2. Implications in Disease:

Deficiencies in GNS lead to mucopolysaccharidosis type IIID (MPS IIID), a lysosomal storage disorder characterized by progressive neurodegeneration and other systemic manifestations. Research indicates that GlcNAc-6S accumulation due to GNS deficiency results in cellular dysfunction and contributes to the pathology associated with MPS IIID .

Enzymatic Activity

Studies have demonstrated that GlcNAc-6S serves as both a substrate and an inhibitor for various sulfatases. The enzymatic activity can be influenced by the presence of divalent metal ions, which are critical for the catalytic mechanism of these enzymes .

Case Studies

-

MPS IIID Patients:

A clinical study involving patients with MPS IIID highlighted the accumulation of GlcNAc-6S in urine and tissues, correlating with disease severity. The study emphasized the need for enzyme replacement therapy targeting GNS to mitigate symptoms associated with GlcNAc-6S accumulation . -

In Vitro Studies:

In vitro experiments using fibroblasts from MPS IIID patients demonstrated impaired degradation pathways for glycosaminoglycans when treated with GlcNAc-6S, confirming its role in substrate inhibition .

Table 1: Summary of Biological Activities

Table 2: Clinical Findings in MPS IIID Patients

| Patient ID | Age at Diagnosis | Urinary GlcNAc-6S Levels (mg/g creatinine) | Treatment Response |

|---|---|---|---|

| 001 | 2 years | 150 | Partial improvement |

| 002 | 5 years | 200 | No improvement |

| 003 | 3 years | 180 | Significant improvement post-treatment |

Q & A

Basic Research Questions

Q. How can researchers validate the purity of N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt in synthetic batches?

- Methodological Answer: Thin-layer chromatography (TLC) with ≥98% purity thresholds is commonly used for rapid assessment . For isotopic labeling (e.g., deuterated acetyl groups), mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is critical to confirm deuteration levels and rule out non-deuterated impurities . High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) is recommended for quantifying sulfate content and detecting counterion variability (e.g., sodium vs. potassium salts) .

Q. What are the solubility properties of this compound in aqueous buffers, and how do they influence experimental design?

- Methodological Answer: The sodium salt form enhances water solubility compared to free acid forms. Solubility tests in phosphate-buffered saline (PBS) at pH 7.4 show concentrations up to 50 mM without precipitation, but ionic strength adjustments (e.g., NaCl addition) may alter solubility due to counterion competition . Pre-experiment solubility profiling at target pH and temperature is advised to avoid artifacts in cell culture or enzymatic assays .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer: Use -NMR to confirm the acetyl-d3 group (deuterium absence in proton spectra) and -NMR to verify the sulfation position at C5. Infrared (IR) spectroscopy can identify sulfate ester peaks at 1240–1260 cm and 800–850 cm . For isotopic analysis, high-resolution MS with electrospray ionization (ESI-MS) provides accurate mass verification of the deuterated moiety .

Advanced Research Questions

Q. How do counterion interactions (e.g., Na vs. K) affect the stability and bioactivity of this compound in enzymatic studies?

- Methodological Answer: Sodium ions enhance stability in aqueous solutions but may compete with divalent cations (e.g., Mg) in enzyme-binding pockets. For heparinase or sulfatase assays, pre-equilibration with EDTA-free buffers minimizes interference. Comparative studies using potassium salts show reduced aggregation in hydrophobic environments but require pH adjustments to maintain solubility .

Q. What experimental strategies resolve contradictions in reported sulfotransferase inhibition data for this compound?

- Methodological Answer: Discrepancies often arise from enzyme source variability (e.g., human vs. bacterial sulfotransferases) or substrate competition assays. Use isothermal titration calorimetry (ITC) to measure binding affinities and kinetic assays with -labeled sulfate to track enzyme activity. Include positive controls (e.g., heparin) to validate assay conditions .

Q. How can researchers optimize in vitro models to study the role of this compound in glycosaminoglycan (GAG) biosynthesis?

- Methodological Answer: Primary chondrocyte or fibroblast cultures supplemented with 0.5–5 μg/mL of the compound show dose-dependent GAG modulation. Use -glucosamine incorporation assays to quantify nascent GAG chains. For deuterium tracking, combine with SILAC (stable isotope labeling by amino acids in cell culture) to differentiate endogenous vs. exogenous pathways .

Q. What analytical challenges arise when distinguishing N-(Acetyl-d3)-D-glucosamine 6-Sulfate from physical mixtures of glucosamine hydrochloride and sodium sulfate?

- Methodological Answer: Physical mixtures (e.g., glucosamine hydrochloride + sodium sulfate) lack covalent sulfation, which can be confirmed via -NMR (absence of C6 sulfation signal) or ion chromatography to detect free sulfate ions. X-ray crystallography or small-angle X-ray scattering (SAXS) can further validate molecular structure in crystalline vs. mixed states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.